Mycinamicin V

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

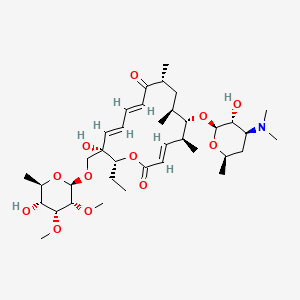

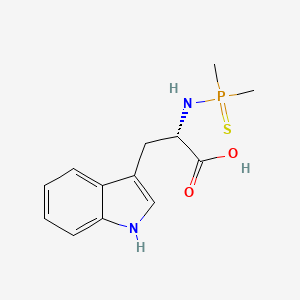

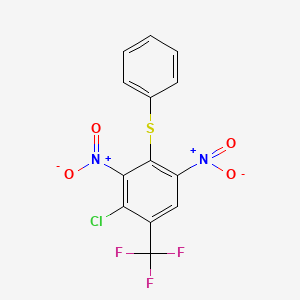

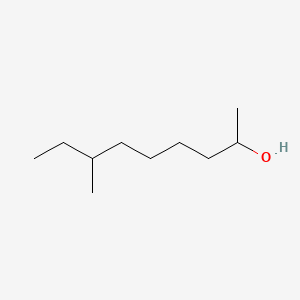

Mycinamicin V is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora griseorubida. Macrolides are a class of natural products that consist of a macrolactone ring linked to one or more sugar molecules. This compound is known for its potent antibacterial properties, particularly against gram-positive bacteria. It is one of several mycinamicin compounds, including Mycinamicin I, II, III, and IV, which are produced through late-stage oxidation steps from the initial macrolide Mycinamicin IV .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mycinamicin V involves the hydroxylation of Mycinamicin IV at the C-14 position. This reaction is catalyzed by the multifunctional cytochrome P450 enzyme MycG, which also catalyzes the epoxidation of Mycinamicin IV to produce Mycinamicin I . The hydroxylation reaction requires specific conditions, including the presence of oxygen and a suitable electron donor to facilitate the catalytic activity of MycG.

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Micromonospora griseorubida under controlled conditions. The bacterium is cultured in a nutrient-rich medium, and the production of this compound is optimized through the manipulation of various factors such as pH, temperature, and nutrient availability. The compound is then extracted and purified using techniques such as silica gel adsorption or partition chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Mycinamicin V undergoes several types of chemical reactions, including:

Epoxidation: MycG also catalyzes the epoxidation of Mycinamicin IV to produce Mycinamicin I.

N-demethylation: MycG can catalyze the unnatural N-demethylation of various mycinamicin substrates when partnered with specific redox partners.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxygen: Required for the oxidation and epoxidation reactions catalyzed by MycG.

Electron Donors: Such as NAD(P)H, which provide the necessary electrons for the catalytic activity of MycG.

Redox Partners: Such as Rhodococcus reductase domain RhFRED, which can modulate the catalytic activity of MycG.

Major Products

The major products formed from these reactions include Mycinamicin I and this compound, which are produced through the epoxidation and hydroxylation of Mycinamicin IV, respectively .

Aplicaciones Científicas De Investigación

Mycinamicin V has several scientific research applications, including:

Mecanismo De Acción

Mycinamicin V exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein biosynthesis. The compound narrows the nascent protein exit tunnel in the ribosome, preventing the proper translation of genetic code into proteins. This inhibition leads to growth arrest or cell death in bacterial pathogens . The specific interactions between this compound and ribosomal RNA nucleotides are influenced by the location of the sugar molecules and functional groups on the macrolactone ring .

Comparación Con Compuestos Similares

Mycinamicin V is part of a family of 16-membered macrolide antibiotics, which also includes Mycinamicin I, II, III, and IV. These compounds share a similar macrolactone ring structure but differ in their functional groups and sugar molecules. For example:

Mycinamicin I: Produced through the epoxidation of Mycinamicin IV at the C12—C13 olefin position.

Mycinamicin II: Contains different sugar modifications compared to this compound.

Mycinamicin III and IV: Serve as intermediates in the biosynthesis of Mycinamicin I and V.

This compound is unique in its specific hydroxylation at the C-14 position, which distinguishes it from other mycinamicin compounds and contributes to its distinct antibacterial properties .

Propiedades

Fórmula molecular |

C37H61NO12 |

|---|---|

Peso molecular |

711.9 g/mol |

Nombre IUPAC |

(3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |

InChI |

InChI=1S/C37H61NO12/c1-11-28-37(43,20-46-36-34(45-10)33(44-9)30(41)25(6)48-36)17-13-12-14-27(39)22(3)18-23(4)32(21(2)15-16-29(40)49-28)50-35-31(42)26(38(7)8)19-24(5)47-35/h12-17,21-26,28,30-36,41-43H,11,18-20H2,1-10H3/b14-12+,16-15+,17-13+/t21-,22+,23-,24+,25+,26-,28+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1 |

Clave InChI |

YZYNKVRRUWKKRX-JGPZLTFNSA-N |

SMILES isomérico |

CC[C@@H]1[C@](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)O |

SMILES canónico |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(COC3C(C(C(C(O3)C)O)OC)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)

![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)